molecular formula C12H18N4O3S B5985357 N-isopropyl-5-(isopropylamino)-2,1,3-benzoxadiazole-4-sulfonamide

N-isopropyl-5-(isopropylamino)-2,1,3-benzoxadiazole-4-sulfonamide

Cat. No. B5985357
M. Wt: 298.36 g/mol
InChI Key: XSAUARIYFVMQSV-UHFFFAOYSA-N
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Description

N-isopropyl-5-(isopropylamino)-2,1,3-benzoxadiazole-4-sulfonamide, also known as NBQX, is a selective antagonist of AMPA receptors. AMPA receptors are a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. NBQX has been extensively studied for its potential therapeutic applications in treating various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

N-isopropyl-5-(isopropylamino)-2,1,3-benzoxadiazole-4-sulfonamide is a selective antagonist of AMPA receptors, which are responsible for the fast excitatory neurotransmission in the central nervous system. By blocking the AMPA receptor, N-isopropyl-5-(isopropylamino)-2,1,3-benzoxadiazole-4-sulfonamide inhibits the influx of calcium ions into the postsynaptic neuron, thereby reducing the excitability of the neuron. This mechanism of action makes N-isopropyl-5-(isopropylamino)-2,1,3-benzoxadiazole-4-sulfonamide a potent anticonvulsant and neuroprotective agent.
Biochemical and Physiological Effects:
Studies have shown that N-isopropyl-5-(isopropylamino)-2,1,3-benzoxadiazole-4-sulfonamide can reduce the excitability of neurons in the central nervous system, thereby reducing the severity and frequency of seizures. Moreover, N-isopropyl-5-(isopropylamino)-2,1,3-benzoxadiazole-4-sulfonamide has been shown to reduce the size of cerebral infarcts in animal models of stroke, indicating its potential neuroprotective effects. N-isopropyl-5-(isopropylamino)-2,1,3-benzoxadiazole-4-sulfonamide has also been studied for its potential neuroprotective effects in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-isopropyl-5-(isopropylamino)-2,1,3-benzoxadiazole-4-sulfonamide is its high selectivity for AMPA receptors, which makes it an ideal tool for studying the role of AMPA receptors in synaptic plasticity, learning, and memory. Moreover, N-isopropyl-5-(isopropylamino)-2,1,3-benzoxadiazole-4-sulfonamide has been extensively studied in animal models of neurological disorders, making it a valuable tool for preclinical research. However, one of the limitations of N-isopropyl-5-(isopropylamino)-2,1,3-benzoxadiazole-4-sulfonamide is its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-isopropyl-5-(isopropylamino)-2,1,3-benzoxadiazole-4-sulfonamide. One area of research is the development of more potent and selective AMPA receptor antagonists that can overcome the limitations of N-isopropyl-5-(isopropylamino)-2,1,3-benzoxadiazole-4-sulfonamide. Another area of research is the investigation of the potential therapeutic applications of N-isopropyl-5-(isopropylamino)-2,1,3-benzoxadiazole-4-sulfonamide in treating other neurological disorders, such as traumatic brain injury and multiple sclerosis. Moreover, the molecular mechanisms underlying the neuroprotective effects of N-isopropyl-5-(isopropylamino)-2,1,3-benzoxadiazole-4-sulfonamide need to be further elucidated to develop more effective treatments for neurodegenerative diseases.

Synthesis Methods

N-isopropyl-5-(isopropylamino)-2,1,3-benzoxadiazole-4-sulfonamide can be synthesized using a multi-step process starting from commercially available 2-nitrobenzaldehyde. The synthesis involves the reduction of 2-nitrobenzaldehyde to 2-aminobenzaldehyde, followed by the condensation of 2-aminobenzaldehyde with isopropylamine to form N-isopropyl-2-aminobenzaldehyde. The N-isopropyl-2-aminobenzaldehyde is then reacted with triethylorthoformate and ammonium acetate to form N-isopropyl-5-(isopropylamino)-1,2,3-oxadiazole-4-carboxylic acid ethyl ester. Finally, the ethyl ester is converted to the sulfonamide derivative using sulfamic acid and triethylamine.

Scientific Research Applications

N-isopropyl-5-(isopropylamino)-2,1,3-benzoxadiazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in treating various neurological disorders. Studies have shown that N-isopropyl-5-(isopropylamino)-2,1,3-benzoxadiazole-4-sulfonamide can reduce the severity and frequency of seizures in animal models of epilepsy. N-isopropyl-5-(isopropylamino)-2,1,3-benzoxadiazole-4-sulfonamide has also been shown to be effective in reducing the size of cerebral infarcts in animal models of stroke. Moreover, N-isopropyl-5-(isopropylamino)-2,1,3-benzoxadiazole-4-sulfonamide has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-propan-2-yl-5-(propan-2-ylamino)-2,1,3-benzoxadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3S/c1-7(2)13-10-6-5-9-11(15-19-14-9)12(10)20(17,18)16-8(3)4/h5-8,13,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAUARIYFVMQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C2=NON=C2C=C1)S(=O)(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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